molecular formula C14H13F3O2 B2581441 (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2227750-65-2

(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2581441
CAS No.: 2227750-65-2
M. Wt: 270.251
InChI Key: FOGPQGGRXATHKG-WLTAIBSBSA-N
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Description

(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the trifluoromethyl group and carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon under hydrogen atmosphere.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the materials science industry, the compound’s unique properties can be exploited to develop new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

    (1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (1R,4R,5R)-1-(4-Methylphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in (1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGPQGGRXATHKG-WLTAIBSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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